molecular formula C15H21F3N4O2 B2426769 tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate CAS No. 1329672-93-6

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate

Cat. No. B2426769
Key on ui cas rn: 1329672-93-6
M. Wt: 346.354
InChI Key: TWEHSCPPXSIMHD-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of tert-butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate (1.42 g, 4.1 mmol) in dichloromethane (20 mL) was added HCl (2 M in diethylether, 10.2 mL, 20.5 mmol) and the reaction mixture was stirred at room temperature for 18 hours. The mixture was filtered and the white precipitate was washed with dichloromethane and diethylether and dried to afford the title compound (1.27 g, 97%) as a white solid.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[N:8]=[CH:7][N:6]=[C:5]([N:9]2[CH2:14][CH2:13][CH:12]([NH:15]C(=O)OC(C)(C)C)[CH2:11][CH2:10]2)[CH:4]=1.[ClH:25]>ClCCl>[ClH:25].[ClH:25].[F:24][C:2]([F:1])([F:23])[C:3]1[N:8]=[CH:7][N:6]=[C:5]([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)[CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
FC(C1=CC(=NC=N1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
Name
Quantity
10.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the white precipitate was washed with dichloromethane and diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.Cl.FC(C1=CC(=NC=N1)N1CCC(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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